5-(Pyrrolidin-1-yl)furan-2-carbonitrile
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Overview
Description
5-(Pyrrolidin-1-yl)furan-2-carbonitrile is an organic compound that features a pyrrolidine ring attached to a furan ring, which is further substituted with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-1-yl)furan-2-carbonitrile typically involves the reaction of pyrrolidine with a furan derivative that contains a suitable leaving group. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile and displaces the leaving group on the furan ring. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the reaction. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidin-1-yl)furan-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Pyrrolidin-1-yl)furan-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-1-yl)furan-2-carbonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The nitrile group can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Known for its use in the treatment of epilepsy.
Pyrrolizines: Exhibits various biological activities.
Prolinol: Used in asymmetric synthesis as a chiral auxiliary.
Uniqueness
5-(Pyrrolidin-1-yl)furan-2-carbonitrile is unique due to its combination of a pyrrolidine ring and a furan ring with a nitrile group. This structure provides a distinct set of chemical properties and biological activities that differentiate it from other similar compounds .
Properties
Molecular Formula |
C9H10N2O |
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Molecular Weight |
162.19 g/mol |
IUPAC Name |
5-pyrrolidin-1-ylfuran-2-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c10-7-8-3-4-9(12-8)11-5-1-2-6-11/h3-4H,1-2,5-6H2 |
InChI Key |
MRXZESVKJFJLJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=C(O2)C#N |
Origin of Product |
United States |
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